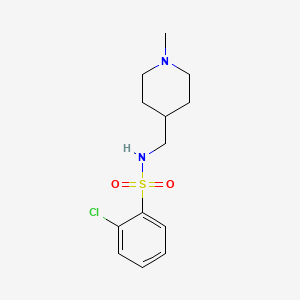

![molecular formula C11H9FO2 B2502464 [5-(2-Fluorophenyl)furan-2-yl]methanol CAS No. 637728-08-6](/img/structure/B2502464.png)

[5-(2-Fluorophenyl)furan-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[5-(2-Fluorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H9FO2 . It has a molecular weight of 192.189 . The compound is involved in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound involves the use of 5-hydroxymethylfurfural (HMF) dissolved in anhydrous tetrahydrofuran (THF). The fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) is added to the solution slowly at ice-water bath conditions. The mixture is then stirred for 30 minutes at room temperature. Subsequently, a saturated ammonium chloride solution is added, and the mixture is stirred for another 30 minutes. The solution is later extracted three times with ethyl acetate, and the organic phases are combined. The product is further purified by column chromatography .Molecular Structure Analysis

The molecular structure of “[5-(2-Fluorophenyl)furan-2-yl]methanol” is characterized by the presence of a furan ring attached to a fluorophenyl group and a methanol group . The crystal structure of the compound is monoclinic, with a = 12.0648 (9) Å, b = 8.3896 (5) Å, c = 10.5727 (9) Å, β = 104.204 (8)° .Aplicaciones Científicas De Investigación

Catalytic Synthesis and Chemical Transformations

- Phosphomolybdic Acid Catalysis : A study demonstrates the utility of phosphomolybdic acid as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives through aza-Piancatelli rearrangement. This method offers good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).

- Aza-Piancatelli Rearrangement/Michael Reaction : Another application involves the use of In(OTf)3 to catalyze tandem aza-Piancatelli rearrangement/Michael reaction, transforming furan-2-yl(phenyl)methanol derivatives to 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).

Enzymatic Oxidation

- Enzyme-catalyzed Oxidation : An innovative enzymatic process has been discovered for the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a valuable biobased chemical, using a FAD-dependent enzyme. This enzymatic process efficiently converts [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, which is crucial for producing biodegradable plastics (W. Dijkman et al., 2014).

Reductive Amination

- Biobased HMF Derivatives : Research into reductive amination of 5-(hydroxymethyl)furfural (HMF) has developed a simple method for converting HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process highlights the potential of HMF as a renewable building block for various derivatives, offering high yields and minimal purification requirements (A. Cukalovic & C. Stevens, 2010).

Chemoenzymatic Synthesis

- Asymmetric Acylation : The chemoenzymatic synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation has been explored, demonstrating the potential of enzymatic reactions in creating enantiomerically enriched substances. This method has shown promise for preparing various furan-based compounds with high enantioselectivity (P. Hara et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

[5-(2-fluorophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBAYIDPCJTCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Fluorophenyl)furan-2-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

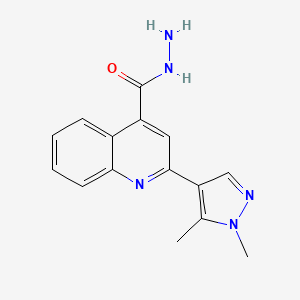

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

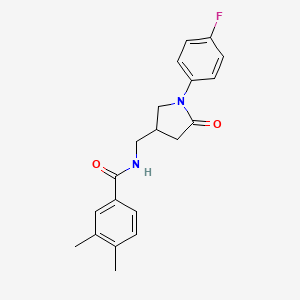

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

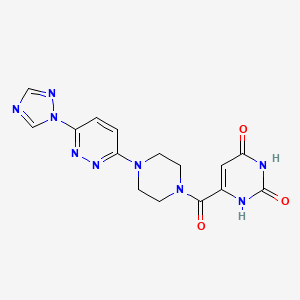

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)